7-Chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H10ClN. It is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 7th position of the quinoline ring.
Mechanism of Action
Target of Action
Tetrahydroquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s worth noting that tetrahydroquinolines can act as inhibitors of radical chain oxidation of organic compounds
Biochemical Pathways
Given the potential antioxidant properties of tetrahydroquinolines , it’s plausible that this compound could impact pathways related to oxidative stress and radical chain oxidation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound is a solid at room temperature and should be stored in a dark, dry place . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
Given the potential antioxidant properties of tetrahydroquinolines , it’s possible that this compound could help to mitigate oxidative stress at the molecular and cellular levels.
Action Environment
The compound’s stability may be affected by exposure to light, hence the recommendation to store it in a dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction or oxidation followed by cyclization. Acid-catalyzed ring closures or rearrangements are also employed . For instance, the reaction of 7-chloroquinoline with hydrogen in the presence of a catalyst can yield this compound.
Industrial Production Methods: Industrial production methods often utilize high-temperature cyclizations and metal-promoted processes to achieve higher yields and purity. These methods are optimized for large-scale production, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroquinoline
- 7-Chloroquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 7-Chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to 1,2,3,4-tetrahydroquinoline, the chloro derivative exhibits enhanced electrophilic substitution reactions. In contrast to 7-chloroquinoline, the tetrahydro derivative has greater flexibility and can participate in a wider range of chemical transformations .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEIRFXVLXAKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516324 | |
Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-35-9 | |
Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline?
A2: The research states that the biphenyl group occupies an axial position relative to the tetrahydroquinoline ring system []. Additionally, the two rings of the biphenyl group are nearly coplanar, with a dihedral angle of 2.65° between them []. This information contributes to understanding the overall three-dimensional structure of the molecule.
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